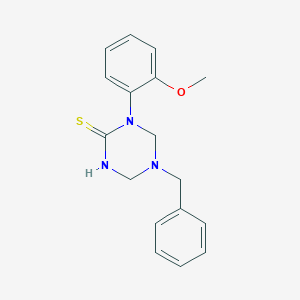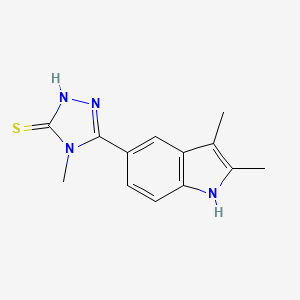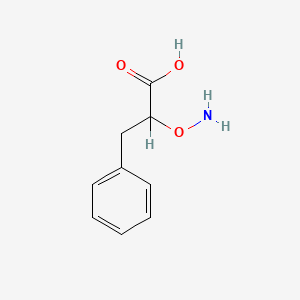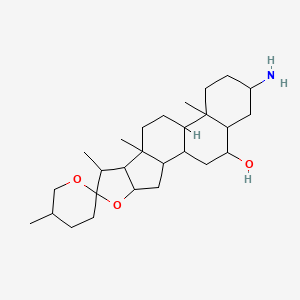
Tabtoxinine beta-lactam
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tabtoxinine beta-lactam is a L-alpha-amino acid with a 3-hydroxy-2-oxoazetidin-propyl side chain. It is a monobactam antibiotic derived from tabtoxin with an inhibitory effect over glutamine synthetase. It has a role as an EC 6.3.1.2 (glutamate--ammonia ligase) inhibitor, a bacterial metabolite and an apoptosis inducer. It is a non-proteinogenic L-alpha-amino acid, a monobactam, a beta-lactam antibiotic and a tertiary alpha-hydroxy ketone.
Wissenschaftliche Forschungsanwendungen
Biosynthesis and Biochemical Mechanisms
- Tabtoxinine-beta-lactam, an inhibitor of glutamine synthetase, is produced by various strains of Pseudomonas syringae. Research reveals its biosynthesis involves the combination of a 4-carbon fragment from aspartic acid and a 2-carbon unit from pyruvate (Unkefer et al., 1987).
- This toxin irreversibly inactivates pea seed glutamine synthetase, and research has provided methods for purifying both glutamine synthetase and tabtoxinine-beta-lactam, aiding in understanding its biochemical activity (Thomas et al., 1983).
Toxin Transport and Plant Pathogenesis
- Research demonstrates that tabtoxinine-beta-lactam is transported into plant cells via an amino acid transport system. Its uptake, which shows saturation kinetics, is inhibited by certain amino acids and metabolic inhibitors (Bush & Langston-Unkefer, 1987).
- In plant pathogenesis, Pseudomonas syringae strains produce tabtoxinine-beta-lactam to inhibit glutamine synthetase in their host plants. This is part of their strategy to establish themselves in the host and cause disease (Knight et al., 1987).
Antimicrobial Properties and Resistance Mechanisms
- Unlike other β-lactam antibiotics, tabtoxinine-β-lactam does not inhibit transpeptidase enzymes but instead inactivates glutamine synthetase. It also evades the action of β-lactamase enzymes, suggesting a novel antibiotic therapeutic strategy against pathogens expressing high levels of β-lactamase enzymes (Hart et al., 2016).
Synthesis and Chemical Analysis
- Efforts in synthesizing tabtoxinine-β-lactam and its analogues have advanced our understanding of its chemical properties and potential applications. These synthetic studies contribute to the development of inhibitors for enzymes like glutamine synthetase (Baldwin et al., 1986).
Mechanism of Enzymatic Inhibition
- ATP-dependent inhibition of glutamine synthetase by tabtoxinine-β-lactam is mechanistically distinct from traditional β-lactam antibiotics. This has implications for the design of new inhibitors targeting the ATP-dependent carboxylate-amine ligase superfamily with potential therapeutic applications (Patrick et al., 2018).
Role in Nitrogen Metabolism
- The impact of tabtoxinine-beta-lactam on nitrogen metabolism has been explored, with studies indicating that it significantly disrupts glutamine synthetase activity, affecting overall nitrogen uptake and metabolism in plants (Knight et al., 1986).
Tabtoxin Biosynthesis
- Research into the initial steps of tabtoxin biosynthesis, of which tabtoxinine-β-lactam is a component, has shed light on the enzymatic processes involved, offering insights into the molecular basis of this phytotoxin's production (Lyu et al., 2022).
Eigenschaften
Produktname |
Tabtoxinine beta-lactam |
|---|---|
Molekularformel |
C7H12N2O4 |
Molekulargewicht |
188.18 g/mol |
IUPAC-Name |
(2S)-2-amino-4-[(3S)-3-hydroxy-2-oxoazetidin-3-yl]butanoic acid |
InChI |
InChI=1S/C7H12N2O4/c8-4(5(10)11)1-2-7(13)3-9-6(7)12/h4,13H,1-3,8H2,(H,9,12)(H,10,11)/t4-,7-/m0/s1 |
InChI-Schlüssel |
BSUXZTMOMIFYBF-FFWSUHOLSA-N |
Isomerische SMILES |
C1[C@](C(=O)N1)(CC[C@@H](C(=O)O)N)O |
SMILES |
C1C(C(=O)N1)(CCC(C(=O)O)N)O |
Kanonische SMILES |
C1C(C(=O)N1)(CCC(C(=O)O)N)O |
Synonyme |
2-amino-4-(3-hydroxy-2-oxoazacyclobutan-3-yl)butanoic acid tabtoxinine beta-lactam |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl (4aR,6aR,8S,9R,11aR,11bR)-4,4,9,11b-tetramethyltetradecahydro-9,11a-methanocyclohepta[a]naphthalen-8-yl rel-malonate](/img/structure/B1210551.png)

![1-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)-1-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]urea](/img/structure/B1210555.png)
![1-[2-(3-Chloro-phenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-yl]-piperidin-3-ol](/img/structure/B1210556.png)
![4-[[6-methyl-2-(6-oxo-1-cyclohexa-2,4-dienylidene)-1H-pyrimidin-4-yl]amino]benzoic acid methyl ester](/img/structure/B1210561.png)
![2-{[(4-Bromophenyl)imino]methyl}-4,6-dichlorophenol](/img/structure/B1210562.png)
![3-Ethyl-5-methyl-4-oxo-6-thieno[2,3-d]pyrimidinecarboxylic acid](/img/structure/B1210563.png)

![(3-hydroxy-5,6,7,8-tetrahydro-4H-cyclohepta[d]imidazol-2-yl)-phenylmethanone](/img/structure/B1210565.png)




